Calcium aluminum hydride
CAS No.: 16941-10-9
Cat. No.: VC21066493
Molecular Formula: Al2CaH8
Molecular Weight: 102.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16941-10-9 |
---|---|
Molecular Formula | Al2CaH8 |
Molecular Weight | 102.1 g/mol |
IUPAC Name | calcium;alumanuide |
Standard InChI | InChI=1S/2Al.Ca.8H/q2*-1;+2;;;;;;;; |
Standard InChI Key | XFYHPLORZKFKSC-UHFFFAOYSA-N |
SMILES | [AlH4-].[AlH4-].[Ca+2] |
Canonical SMILES | [AlH4-].[AlH4-].[Ca+2] |
Introduction
Types of Calcium Aluminum Hydrides
Calcium Alanate (Ca(AlH4)2)
Calcium alanate, with the chemical formula Ca(AlH4)2, represents one of the most extensively studied calcium aluminum hydrides. This compound features a structure in which calcium ions are coordinated with AlH4- tetrahedral units, creating a complex crystalline arrangement . The synthesis of calcium alanate can be achieved through mechano-chemical activation synthesis (MCAS) using lithium aluminum hydride (LiAlH4) and calcium chloride (CaCl2) as precursors. The reaction proceeds according to the equation: 2LiAlH4 + CaCl2 → Ca(AlH4)2 + 2LiCl, with a theoretical hydrogen capacity of 4.32 weight percent . This synthesis route has proven effective for producing calcium alanate, with X-ray diffraction (XRD) patterns showing clear evidence of Ca(AlH4)2 formation after just 5 minutes of ball milling. The compound demonstrates interesting decomposition behavior, gradually transforming into calcium aluminum pentahydride (CaAlH5) during extended ball milling or upon thermal treatment. This decomposition process releases hydrogen according to the reaction: Ca(AlH4)2 → CaAlH5 + Al + 1.5H2, with a theoretical hydrogen release of 1.62 weight percent . Understanding the properties and behavior of calcium alanate is crucial for evaluating its potential in hydrogen storage and energy applications.
Aluminum Calcium Hydride (Al3CaH11)
Aluminum calcium hydride (Al3CaH11) represents another distinct compound within the calcium aluminum hydride family, featuring a higher aluminum-to-calcium ratio than other members. This compound has a molecular weight of 132.11 g/mol and possesses a unique structural arrangement that differentiates it from both calcium alanate and calcium aluminum pentahydride . The chemical structure of Al3CaH11 can be conceptualized as containing alumane (AlH3) units in association with calcium ions and additional hydrogen atoms, creating a complex three-dimensional framework. The compound is classified under several synonyms including "Aluminium--calcium (3/1)" and has been assigned the CAS number 37248-62-7 . Unlike simpler hydrides, Al3CaH11 presents challenges for computational modeling due to its complex structure containing multiple metal centers and hydrogen atoms. Standard force field methods such as MMFF94s encounter difficulties when attempting to generate conformers for this compound, highlighting the complexity of its structural arrangement . Research into the specific properties and applications of Al3CaH11 continues to develop, with particular interest in understanding its hydrogen storage capabilities and potential role in energy storage technologies.
Calcium Hydride-Aluminum Composites (CaH2-Al)
Calcium hydride-aluminum composites represent an important category within the broader family of calcium aluminum hydride materials. Rather than being defined by a specific stoichiometric formula, these composites consist of mixtures of calcium hydride (CaH2) and aluminum (Al) in various ratios, processed together to create materials with enhanced properties for hydrogen generation and storage . The preparation of these composites typically involves ball milling aluminum with calcium hydride, a process that significantly improves the hydrolysis properties of aluminum by reducing grain size and disrupting the protective oxide film that normally inhibits aluminum's reactivity with water . Research has demonstrated that the hydrogen generation performance of these composites depends on several factors, including the molar ratio of CaH2 to Al, the duration of ball milling, and the reaction temperature during hydrolysis. Higher temperatures have been shown to benefit the hydrolysis process of Al-CaH2 composites, enabling more efficient hydrogen production . The addition of calcium hydride proves particularly effective in enhancing aluminum's hydrogen generation capability, with studies showing that an Al-10 mol% CaH2 mixture milled for 15 hours can achieve a remarkable hydrogen yield of 97.8% with a maximum hydrogen generation rate of 2074.3 mL min−1 g−1 . These impressive performance metrics highlight the potential of CaH2-Al composites for applications in portable or on-demand hydrogen generation systems.
Synthesis Methods and Characterization
Ball Milling Techniques for Composite Preparation
Ball milling techniques play a crucial role in the preparation of calcium hydride-aluminum composites, enabling the creation of materials with enhanced hydrogen generation capabilities . This process involves the mechanical grinding of aluminum powder with calcium hydride using high-energy ball mills, which imparts significant mechanical energy to the materials. The ball milling process serves multiple functions in enhancing the properties of the resulting composites. First, it effectively reduces the grain size of aluminum particles, increasing their surface area and reactivity. Second, it damages or removes the protective oxide film (Al2O3) that naturally forms on aluminum surfaces and normally inhibits its reaction with water. Third, it creates intimate mixing between the aluminum and calcium hydride components, enabling synergistic effects during subsequent hydrolysis reactions . Research has demonstrated that the performance of these composites depends significantly on milling parameters such as duration and intensity. With increasing milling time and calcium hydride content, the hydrogen generation performance of the composites improves substantially. The hydrolysis of calcium hydride during the reaction process helps to open up the structure of aluminum grains and provides hydroxide ions (OH−) that enhance the corrosion and hydrogen generation from aluminum . The optimization of ball milling parameters represents a critical factor in maximizing the hydrogen generation potential of calcium hydride-aluminum composites.
Characterization Techniques
The comprehensive characterization of calcium aluminum hydrides relies on a suite of analytical techniques that provide insights into their structure, composition, and thermochemical properties . X-ray diffraction (XRD) serves as a primary tool for phase identification and crystallographic analysis, enabling researchers to monitor the formation of calcium aluminum hydrides during synthesis and track phase transformations during decomposition processes. In the case of calcium alanate (Ca(AlH4)2), XRD analysis clearly reveals its formation during mechano-chemical activation synthesis and its subsequent transformation into calcium aluminum pentahydride (CaAlH5) during extended ball milling . Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), provide crucial information about the thermodynamic and kinetic properties of these materials. These methods enable the determination of decomposition temperatures, enthalpy changes, and activation energies associated with hydrogen release processes . For instance, the apparent activation energies for the decomposition of Ca(AlH4)2 and CaAlH5 have been determined to be 135 kJ/mol and 183 kJ/mol, respectively, using the Kissinger method applied to DSC-TGA data . Additional characterization techniques include in situ powder diffraction analysis, which allows researchers to observe structural changes during heating or hydrogen cycling in real-time, providing valuable insights into the mechanisms underlying hydrogen storage and release in these materials . Together, these characterization methods form the foundation for understanding and optimizing calcium aluminum hydrides for various applications.
Thermodynamic and Kinetic Properties
Reaction Kinetics and Activation Energies
The reaction kinetics and activation energies associated with hydrogen release and uptake processes in calcium aluminum hydrides significantly impact their performance in practical applications, determining the rates at which energy can be stored and released . Detailed investigations have revealed the kinetic parameters for various calcium aluminum hydride systems. For the decomposition of calcium alanate (Ca(AlH4)2) and calcium aluminum pentahydride (CaAlH5), the apparent activation energies have been determined to be 135 kJ/mol and 183 kJ/mol, respectively, using thermal analysis techniques . This significant difference in activation energy explains the different thermal stability of these two compounds, with CaAlH5 requiring higher temperatures for decomposition compared to Ca(AlH4)2. For the CaH2-2Al system, which has attracted attention for thermochemical energy storage applications, the reaction kinetics for both steps of the hydrogen desorption process have been determined using the Kissinger method applied to DSC-TGA data . The activation energies were found to be 138 ± 12 kJ mol−1 and 98 ± 8 kJ mol−1 for the first and second steps, respectively . These kinetic parameters provide crucial information for the design and optimization of energy storage systems based on calcium aluminum hydrides, influencing factors such as operating temperature ranges, power density, and system response times. Understanding and optimizing the reaction kinetics of these materials represents an ongoing challenge in the development of practical hydrogen storage and energy storage technologies.
Cycling Stability and Performance Metrics
The practical utility of calcium aluminum hydrides in energy storage applications depends critically on their cycling stability and long-term performance metrics, which determine their operational lifetime and reliability . Extensive research has been conducted to evaluate the cycling behavior of various calcium aluminum hydride systems under repeated hydrogen absorption and desorption cycles. For the CaH2-2Al system, which shows promise for thermochemical energy storage applications, cycling experiments have demonstrated impressive stability over extended periods of operation . Specifically, reversible hydrogenation over the second step of the reaction mechanism has been evaluated through 66 consecutive cycles conducted at 670°C under a hydrogen pressure of 20 bar. The results indicate that the sorption capacity remains stable at approximately 91% of the theoretical maximum value of 1.1 weight percent H2, demonstrating the robust nature of this material system under repeated cycling conditions . This high level of stability is particularly noteworthy given the elevated temperature and demanding conditions of the cycling experiments. Beyond cycling stability, other performance metrics have been evaluated for calcium aluminum hydride systems, including energy density and cost considerations. A materials-based cost analysis of the CaH2-2Al system yielded an estimated cost of 9.2 US$ per kilowatt-hour thermal, with an energy density of 1031 kJ kg−1 . These metrics compare favorably with other thermochemical energy storage materials, positioning calcium aluminum hydrides as promising candidates for various energy storage applications.
Applications in Energy Technologies
Hydrogen Generation and Production
Calcium aluminum hydrides, particularly in the form of calcium hydride-aluminum composites, offer promising capabilities for hydrogen generation applications, where they can serve as convenient and controlled sources of hydrogen gas . These materials generate hydrogen through hydrolysis reactions, where water reacts with the composite to produce hydrogen gas. Research has demonstrated that ball-milled aluminum-calcium hydride composites exhibit significantly enhanced hydrolysis properties compared to pure aluminum, which normally suffers from limited reactivity due to its protective oxide layer . The addition of calcium hydride to aluminum through ball milling serves multiple functions: it reduces the grain size of aluminum, damages the protective oxide film, and provides hydroxide ions during hydrolysis that enhance the corrosion and hydrogen generation from aluminum . Experimental studies have shown impressive performance metrics for optimized compositions, with an Al-10 mol% CaH2 mixture milled for 15 hours achieving a hydrogen yield of 97.8% with a maximum hydrogen generation rate of 2074.3 mL min−1 g−1 . This exceptional performance positions calcium hydride-aluminum composites as attractive candidates for portable hydrogen generation systems, where hydrogen can be produced on-demand for fuel cells or other applications. Additionally, calcium hydride itself has historically been used as a portable source of hydrogen, available under the trade name "Hydrolith" in the 1940s, and has been employed for decades as a safe means to inflate weather balloons and produce small quantities of high-purity hydrogen for laboratory experiments . The continued development of calcium aluminum hydride systems for hydrogen generation applications represents an important avenue for addressing hydrogen infrastructure challenges in the emerging hydrogen economy.
Reduction of Metal Oxides
Beyond energy storage and hydrogen generation applications, certain calcium aluminum hydrides, particularly calcium hydride (CaH2), demonstrate utility as reducing agents for metal oxides, enabling the production of pure metals from their oxide forms . This application leverages the strong reducing properties of calcium hydride, which can extract oxygen from metal oxides to form calcium oxide (CaO) while releasing hydrogen gas. Calcium hydride has been employed as a reducing agent for the production of several metals from their respective oxides, including titanium, vanadium, niobium, tantalum, and uranium . The reduction process is proposed to operate via the decomposition of calcium hydride to calcium metal, which then serves as the active reducing agent. For example, the reduction of titanium dioxide (TiO2) proceeds according to the reaction: TiO2 + 2CaH2 → Ti + 2CaO + 2H2 . This application highlights the versatility of calcium-based hydrides beyond their more widely recognized roles in hydrogen storage and energy applications. While this application specifically pertains to calcium hydride rather than complex calcium aluminum hydrides, it represents an important aspect of the broader landscape of hydride chemistry and applications. The development of more efficient and selective reduction processes using calcium-based hydrides continues to be an active area of research, with potential implications for metallurgical processes and materials synthesis techniques.
Research Data and Experimental Findings
Thermodynamic Parameters and Phase Transformations
Detailed experimental investigations have yielded precise thermodynamic parameters and insights into phase transformations within calcium aluminum hydride systems, providing the fundamental knowledge required for materials optimization and application development . These parameters, derived from techniques such as differential scanning calorimetry, thermal gravimetric analysis, and in situ powder diffraction, characterize the energetics and mechanisms of hydrogen absorption and desorption processes. Table 1 summarizes key thermodynamic parameters for selected calcium aluminum hydride systems:
System | Process | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Reference |
---|---|---|---|---|
CaH₂-2Al | Dehydrogenation Step 1 | 79 ± 3 | 113 ± 4 | |
CaH₂-2Al | Dehydrogenation Step 2 | 99 ± 4 | 128 ± 5 | |
Ca(AlH₄)₂ | Decomposition to CaAlH₅ | - | - |
Phase transformation studies have revealed that calcium alanate (Ca(AlH4)2) begins to decompose into calcium aluminum pentahydride (CaAlH5) after approximately 30 minutes of ball milling during mechano-chemical synthesis, with complete transformation observed after 2.5 hours of milling . This transformation is accompanied by the release of hydrogen and the formation of aluminum metal, though the aluminum often exists in an amorphous or highly nanocrystalline state. X-ray diffraction analysis provides clear evidence of these phase transformations, with the disappearance of Ca(AlH4)2 diffraction peaks and the emergence of CaAlH5 peaks as milling progresses . Understanding these phase transformations and their associated thermodynamic parameters enables researchers to predict and control the behavior of calcium aluminum hydride systems under various operating conditions, facilitating their implementation in practical applications.
Kinetic Analysis and Activation Energies
Kinetic analysis of hydrogen absorption and desorption processes in calcium aluminum hydrides has yielded valuable insights into reaction mechanisms and activation barriers, informing strategies for enhancing reaction rates and system performance . The activation energies associated with various decomposition and hydrogen release processes have been determined through techniques such as the Kissinger method applied to thermal analysis data. Table 2 presents activation energies for selected processes in calcium aluminum hydride systems:
Performance Metrics for Hydrogen Generation
Experimental studies on calcium hydride-aluminum composites have yielded impressive performance metrics for hydrogen generation through hydrolysis reactions, highlighting the potential of these materials for portable or on-demand hydrogen production applications . The hydrolysis performance of these composites depends on several factors, including the molar ratio of calcium hydride to aluminum, the duration of ball milling, and the reaction temperature. Table 3 summarizes key performance metrics for selected calcium hydride-aluminum composites:
Composition | Milling Time (h) | Hydrogen Yield (%) | Maximum Hydrogen Generation Rate (mL min⁻¹ g⁻¹) | Reference |
---|---|---|---|---|
Al-10 mol% CaH₂ | 15 | 97.8 | 2074.3 |
These performance metrics demonstrate the exceptional hydrogen generation capabilities of optimized calcium hydride-aluminum composites, with the Al-10 mol% CaH2 system achieving near-complete hydrogen utilization (97.8% yield) and a remarkably high hydrogen generation rate . The high performance of this system is attributed to several factors: the reduction in aluminum grain size through ball milling, the damage to the protective oxide film on aluminum surfaces, and the role of calcium hydride in opening up the structure of aluminum grains and providing hydroxide ions that enhance aluminum corrosion during hydrolysis . These impressive hydrogen generation capabilities position calcium hydride-aluminum composites as promising candidates for applications requiring controlled, on-demand hydrogen production, such as portable fuel cell power systems or emergency hydrogen sources.
Future Perspectives and Challenges
Material Optimization Strategies
Advancing the practical implementation of calcium aluminum hydrides in energy applications requires continued research into material optimization strategies that address existing limitations while enhancing desirable properties. Several promising approaches have emerged from recent research and offer pathways for future development. Nanostructuring represents a particularly promising strategy, as reducing particle sizes to the nanoscale can significantly enhance reaction kinetics by shortening diffusion paths for hydrogen and improving surface-to-volume ratios. The ball milling techniques currently employed for synthesis could be refined to achieve more controlled nanostructuring with specific morphologies and particle size distributions . Catalyst integration offers another powerful approach, with potential additives such as transition metals or their compounds potentially reducing activation barriers for hydrogen absorption and desorption processes. Additives might also address issues related to sintering and agglomeration during cycling, which can degrade performance over time . Compositional optimization represents a third strategy, exploring variations in the calcium-to-aluminum ratio or the incorporation of additional elements to create ternary or quaternary hydride systems with improved properties. For the CaH2-2Al system used in thermochemical energy storage, fine-tuning the composition could potentially lower operating temperatures while maintaining favorable thermodynamic properties . Finally, surface modification and encapsulation techniques could enhance stability against oxidation and moisture, addressing one of the key challenges in handling and utilizing these moisture-sensitive materials. These optimization strategies will require systematic investigation and likely a combination of approaches to achieve the performance targets required for commercial implementation.
Emerging Research Directions
The field of calcium aluminum hydride research continues to evolve, with several emerging directions showing particular promise for advancing both fundamental understanding and practical applications. Computational modeling and materials design represent increasingly important approaches, with advanced density functional theory calculations and molecular dynamics simulations offering insights into reaction mechanisms, thermodynamic properties, and the effects of dopants or structural modifications . These computational approaches enable more efficient exploration of the vast compositional and structural space of potential calcium aluminum hydride materials, potentially identifying promising candidates for experimental investigation. Multi-functional systems represent another emerging direction, exploring how calcium aluminum hydrides might be integrated into systems that provide multiple services simultaneously, such as combined heat storage and hydrogen production. For instance, the hydrogen released during thermochemical energy storage cycles might be utilized directly in fuel cells or other applications rather than being simply recirculated . Integration with renewable energy systems represents a particularly important direction, investigating how calcium aluminum hydride-based energy storage might complement solar thermal power plants or address challenges in industrial process heat decarbonization. Finally, novel synthesis and processing methods beyond traditional ball milling are being explored, including solution-based approaches, template-directed synthesis, and advanced sintering techniques that might offer better control over material structure and properties. These emerging research directions collectively suggest a bright future for calcium aluminum hydride materials, with continued advances likely to expand their practical utility in addressing global energy challenges.
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